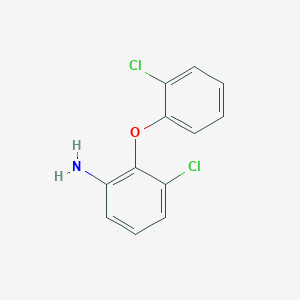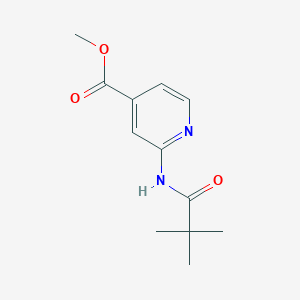
2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester
描述
2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dimethyl-propionylamino group with an isonicotinic acid methyl ester moiety, which may contribute to its distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester typically involves a multi-step process:
-
Formation of the Dimethyl-propionylamino Intermediate: : This step involves the reaction of 2,2-dimethylpropanoic acid with an appropriate amine to form the dimethyl-propionylamino intermediate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
-
Coupling with Isonicotinic Acid Methyl Ester: : The intermediate is then coupled with isonicotinic acid methyl ester. This step often requires the use of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to activate the carboxylic acid group of isonicotinic acid methyl ester, facilitating the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acid derivatives.
-
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the ester group to an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
-
Medicinal Chemistry: : It may serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors or other biological pathways involving isonicotinic acid derivatives.
-
Materials Science: : The compound could be used in the development of novel materials with specific electronic or optical properties, leveraging its unique structural features.
-
Biological Studies: : Researchers may use this compound to study enzyme interactions, receptor binding, and other biochemical processes, given its potential bioactivity.
-
Industrial Applications: : It may find use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and other industrial products.
作用机制
The mechanism by which 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isonicotinic acid moiety could facilitate binding to nicotinic acetylcholine receptors, while the dimethyl-propionylamino group might enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
Isonicotinic Acid Methyl Ester: Shares the isonicotinic acid moiety but lacks the dimethyl-propionylamino group, potentially resulting in different biological activity and chemical properties.
2,2-Dimethylpropanoic Acid Methyl Ester: Contains the dimethyl-propionyl group but lacks the isonicotinic acid moiety, which may affect its reactivity and applications.
Uniqueness
2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is unique due to the combination of the dimethyl-propionylamino group and the isonicotinic acid methyl ester moiety. This dual functionality can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIINVAGIQKVNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590308 | |
| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470463-38-8 | |
| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
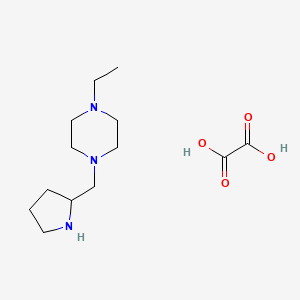

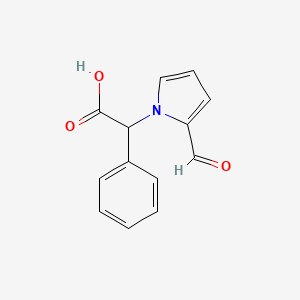
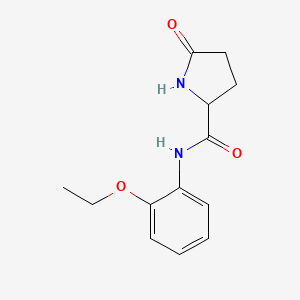
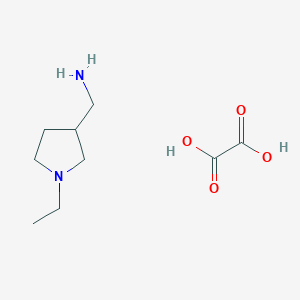
![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)
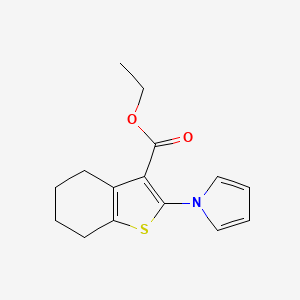
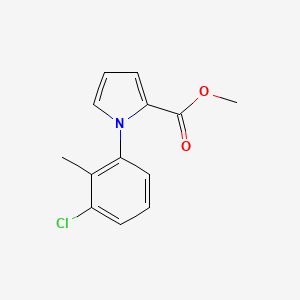
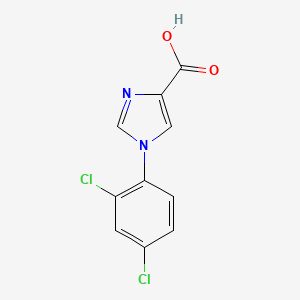
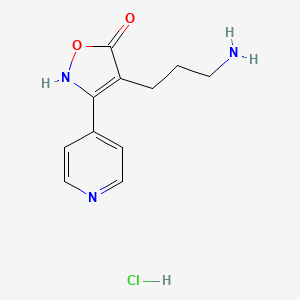
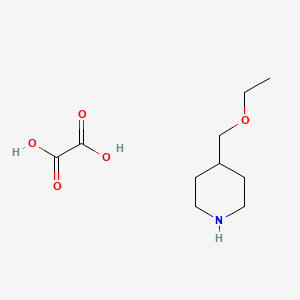
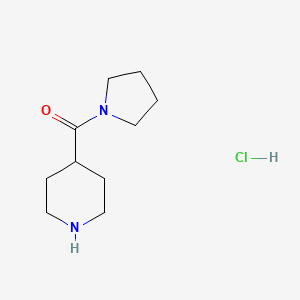
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)
